2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with a complex structure It contains a pyrrolidine ring substituted with a 4-chlorophenyl group, an ethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
- 2-(4-fluorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
- 2-(4-methylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents on the phenyl ring .
Properties
Molecular Formula |
C13H14ClNO3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO3/c1-2-15-11(16)7-10(13(17)18)12(15)8-3-5-9(14)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,17,18) |
InChI Key |
KBRGSQUTVIXEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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